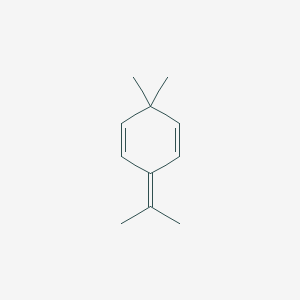
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- is an organic compound with the molecular formula C11H16. It is a colorless, flammable liquid that is of academic interest due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
In the laboratory, substituted 1,4-cyclohexadienes, including 1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)-, are typically synthesized through the Birch reduction of related aromatic compounds. This process involves the use of an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol. This method helps avoid over-reduction to the fully saturated ring .
Industrial Production Methods
While specific industrial production methods for 1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- are not well-documented, the general approach involves large-scale Birch reduction processes. These methods are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: It can be reduced further to form fully saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various halogens or other substituents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include fully saturated cyclohexane derivatives, various oxidized products, and substituted cyclohexadienes. These products are valuable intermediates in the synthesis of more complex organic compounds.
Applications De Recherche Scientifique
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a precursor to pharmaceuticals and other therapeutic agents.
Mécanisme D'action
The mechanism by which 1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- exerts its effects involves its ability to undergo various chemical reactions. The compound’s molecular structure allows it to participate in electrophilic addition reactions, where it can form intermediates that lead to the formation of more stable products. The driving force behind these reactions is often the formation of an aromatic ring, which provides additional stability to the resulting compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,4-Cyclohexadiene, 1,3-Cyclohexadiene has a similar structure but different chemical properties and reactivity.
Uniqueness
1,4-Cyclohexadiene, 3,3-dimethyl-6-(1-methylethylidene)- is unique due to its specific substitution pattern and the presence of the isopropylidene group. This structural feature imparts unique reactivity and properties to the compound, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
63577-41-3 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
3,3-dimethyl-6-propan-2-ylidenecyclohexa-1,4-diene |
InChI |
InChI=1S/C11H16/c1-9(2)10-5-7-11(3,4)8-6-10/h5-8H,1-4H3 |
Clé InChI |
QRCINBDHQBETAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC(C=C1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)

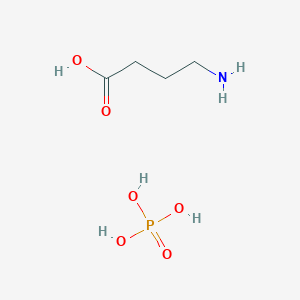
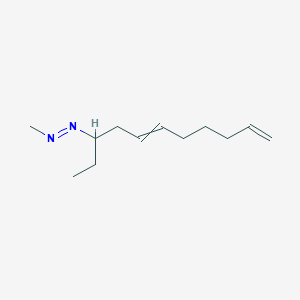
![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)

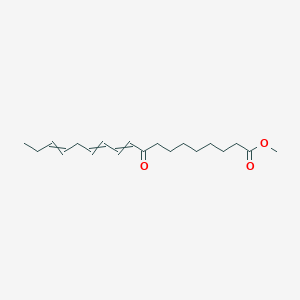
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
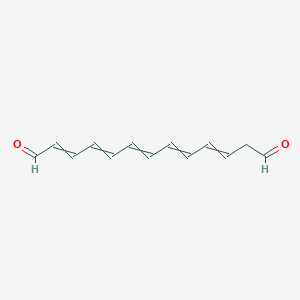
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
